molecular formula C25H31NO3 B6575942 cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 299450-90-1

cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B6575942
CAS No.: 299450-90-1
M. Wt: 393.5 g/mol
InChI Key: ITBNVEMZHCUOTP-UHFFFAOYSA-N
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Description

Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C25H31NO3 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.23039385 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure incorporates a cyclopentyl group and a carboxylate moiety, which are significant for its biological activities and potential medicinal applications. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula for this compound is C26H33NO6C_{26}H_{33}NO_6 with a molecular weight of approximately 424.5 g/mol. The structure features multiple functional groups that contribute to its reactivity and interaction with biological targets.

The mechanism of action involves the compound's ability to interact with various biological targets. It is hypothesized that the presence of substituents on the quinoline ring facilitates binding to specific enzymes or receptors, modulating their activity. This interaction can lead to diverse pharmacological effects.

Biological Activity Overview

Research indicates that hexahydroquinoline derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways.
  • Cholinesterase Inhibition : Certain derivatives have been studied for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Data Table: Biological Activities and Findings

Activity TypeObserved EffectReference
AntimicrobialModerate activity against bacteria
Anti-inflammatoryInhibition in carrageenan model
Cholinesterase InhibitionIC50 values indicating potency

Case Studies

  • Antimicrobial Evaluation : A study evaluated various derivatives of hexahydroquinolines for their antimicrobial properties. Cyclopentyl derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Potential : Research focused on the inhibition of cholinesterases revealed that certain derivatives exhibited IC50 values in the low micromolar range against AChE and BChE. This suggests potential therapeutic applications in Alzheimer's disease.
  • Anti-inflammatory Studies : In vivo studies using carrageenan-induced edema models showed that some hexahydroquinoline derivatives significantly reduced inflammation compared to standard anti-inflammatory agents.

Properties

IUPAC Name

cyclopentyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO3/c1-15-9-11-17(12-10-15)22-21(24(28)29-18-7-5-6-8-18)16(2)26-19-13-25(3,4)14-20(27)23(19)22/h9-12,18,22,26H,5-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBNVEMZHCUOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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